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Glycerophospho-N-Oleoyl Ethanolamine

Cat. No.: B1663049
M. Wt: 479.6 g/mol
InChI Key: VBNXVCGZJCGEKO-KTKRTIGZSA-N
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Description

Within the vast and complex world of lipids, Oleoyl-GPE emerges as a specialized molecule derived from common membrane lipids. Its structure and metabolic fate link it to several important classes of lipids, highlighting the intricate and interconnected nature of lipid biochemistry.

Glycerophospholipids are fundamental components of cellular membranes, characterized by a glycerol (B35011) backbone, two fatty acid chains, and a phosphate (B84403) group linked to a head group. Oleoyl-GPE belongs to this extensive family but with a specific modification; it is a type of glycerophosphoethanolamine (B1239297). nih.gov Structurally, it is defined as the mono(2,3-dihydroxypropyl)-mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester of phosphoric acid. caymanchem.com This classifies it as a glycerophosphoethanolamine, where the nitrogen atom of the ethanolamine (B43304) headgroup is acylated with oleic acid, a common monounsaturated fatty acid. nih.gov Unlike the more common phosphatidylethanolamines that form the bulk of cell membranes, Oleoyl-GPE is typically present in tissues at much lower concentrations, consistent with its role as a metabolic intermediate rather than a primary structural lipid.

Chemical and Physical Properties of Glycerophospho-N-Oleoyl Ethanolamine
PropertyValue
Formal Namemono(2,3-dihydroxypropyl)-mono[2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester phosphoric acid caymanchem.com
CAS Number201738-24-1 caymanchem.com
Molecular FormulaC₂₃H₄₆NO₇P nih.gov
Molecular Weight479.6 g/mol nih.gov
Lipid ClassGlycerophospholipid nih.govevitachem.com

Oleoyl-GPE is intrinsically linked to the N-acylethanolamines (NAEs), a class of bioactive fatty acid amides that includes the well-known endocannabinoid anandamide (B1667382). wikipedia.orgnih.gov NAEs are signaling lipids involved in a wide array of physiological processes. nih.gov This family includes molecules such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are more abundant in tissues than anandamide. nih.gov

While OEA does not bind with high affinity to the classical cannabinoid receptors (CB1 and CB2) that anandamide activates, it is considered an endocannabinoid-like lipid. nih.gov This designation refers to molecules that are structurally related to endocannabinoids and share common metabolic pathways but exert their effects through other receptor systems. Oleoyl-GPE serves as a key precursor in the biosynthetic pathway of OEA, positioning it as a critical upstream component of this signaling system. caymanchem.comapexbt.com The metabolism of NAEs is an integral part of the endocannabinoid system, a widespread signaling network in animals. wikipedia.org

The primary biochemical significance of this compound is its role as the direct metabolic precursor to Oleoylethanolamide (OEA). caymanchem.comapexbt.com OEA is a potent bioactive lipid that modulates feeding, energy homeostasis, and lipid metabolism. apexbt.com It exerts these effects primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that functions as a major regulator of lipid metabolism, particularly in the liver. apexbt.com

The conversion of Oleoyl-GPE to OEA is a hydrolytic reaction catalyzed by specific members of the glycerophosphodiesterase (GDE) family, such as GDE1. nih.govglpbio.com This enzyme cleaves the phosphodiester bond in Oleoyl-GPE, releasing OEA and glycerol-3-phosphate. The formation of NAEs from their glycerophospho-linked precursors is a key step in terminating the precursor's function and initiating the signaling cascade of the bioactive NAE. glpbio.com

Selected N-Acylethanolamines (NAEs) and Their Precursors/Functions
N-Acylethanolamine (NAE)Glycerophospho-PrecursorPrimary Biological Function/Receptor
Oleoylethanolamide (OEA)This compoundAnorexic activity, anti-inflammatory; PPAR-α agonist nih.govapexbt.com
Palmitoylethanolamide (PEA)Glycerophospho-N-Palmitoyl EthanolamineAnti-inflammatory and analgesic activities nih.gov
Anandamide (AEA)Glycerophospho-N-Arachidonoyl EthanolamineCannabimimetic activity; CB1/CB2 receptor agonist nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46NO7P B1663049 Glycerophospho-N-Oleoyl Ethanolamine

Properties

IUPAC Name

2,3-dihydroxypropyl 2-[[(Z)-octadec-9-enoyl]amino]ethyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)24-18-19-30-32(28,29)31-21-22(26)20-25/h9-10,22,25-26H,2-8,11-21H2,1H3,(H,24,27)(H,28,29)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNXVCGZJCGEKO-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCOP(=O)(O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Metabolic Transformations and Enzymatic Degradation of Glycerophospho N Oleoyl Ethanolamine Metabolites

Hydrolysis of Oleoyl (B10858665) Ethanolamide (OEA)

Oleoyl Ethanolamide (OEA), a metabolite of Glycerophospho-N-Oleoyl Ethanolamine (B43304), is an endogenous lipid mediator that plays a significant role in regulating feeding and energy balance. apexbt.comnih.gov The biological activity of OEA is tightly controlled, and its signaling is terminated through rapid enzymatic hydrolysis. nih.gov This metabolic process is crucial for maintaining cellular and physiological homeostasis. The primary enzyme responsible for the degradation of OEA is Fatty Acid Amide Hydrolase (FAAH). nih.govcaymanchem.com

Role of Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that is the principal catalyst for the hydrolysis of OEA. nih.govmdpi.com This enzyme is a member of the serine hydrolase family and is widely distributed in various tissues, including the brain, liver, and small intestine. nih.govucl.ac.be The primary function of FAAH in this context is to terminate the biological actions of OEA by breaking it down into its constituent components: oleic acid and ethanolamine. nih.gov This inactivation is a critical step in the lifecycle of OEA signaling. nih.gov

The catalytic activity of FAAH is highly efficient, and it demonstrates a preference for fatty acid amides with oleoyl and arachidonoyl chains. pnas.org The enzyme's structure features a catalytic triad (B1167595) of serine-serine-lysine (Ser241-Ser217-Lys142) which facilitates the hydrolysis of the amide bond in substrates like OEA. ucl.ac.be

Research using animal models has provided definitive evidence for the central role of FAAH in OEA metabolism. In studies involving FAAH-deficient (FAAH−/−) mice, the endogenous levels of OEA were found to be significantly elevated in key metabolic tissues such as the hypothalamus, small intestine, and liver compared to their wild-type counterparts. nih.gov This accumulation of OEA in the absence of functional FAAH directly demonstrates the enzyme's essential role in its degradation under normal physiological conditions. nih.gov

Furthermore, the pharmacological inhibition of FAAH has been shown to produce similar effects, leading to an increase in the endogenous levels of OEA and other fatty acid amides. nih.govmdpi.com This strategy is often employed in research to study the physiological effects of elevated OEA levels. nih.gov The rapid hydrolysis of OEA by FAAH underscores the enzyme's importance as a primary regulator of this signaling lipid's activity. nih.gov

Table 1: Research Findings on the Role of FAAH in OEA Degradation

Study Model Condition Key Finding Implication
FAAH-deficient (FAAH−/−) mice Genetic lack of FAAH Increased endogenous levels of OEA in the hypothalamus, small intestine, and liver. nih.gov Confirms FAAH as the main enzyme for OEA degradation in vivo. nih.gov
Pharmacological Models Administration of FAAH inhibitors Blocks the metabolism of OEA, leading to elevated levels of the lipid. nih.gov Demonstrates that inhibiting FAAH activity directly impacts OEA concentrations. nih.gov

Cellular and Systemic Physiological Functions Mediated by Glycerophospho N Oleoyl Ethanolamine and Its Derivatives

Role as a Precursor to Bioactive Lipid Mediators: Oleoyl (B10858665) Ethanolamide (OEA)

Glycerophospho-N-Oleoyl Ethanolamine (B43304) is a key intermediate in the biosynthesis of Oleoyl Ethanolamide (OEA). apexbt.comcaymanchem.com OEA is synthesized in the small intestine, particularly in response to the intake of dietary fats. wikipedia.orgfrontiersin.org The process involves two primary enzymatic steps. Initially, an N-acyltransferase facilitates the transfer of an oleoyl group from a donor molecule, such as sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (B1630911) (PE). wikipedia.org This reaction forms N-oleoyl-phosphatidylethanolamine (NOPE). Subsequently, a specific phospholipase D, known as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), hydrolyzes NOPE to release OEA and phosphatidic acid. wikipedia.org The biosynthesis of OEA and other related lipid amides can be modulated by factors such as bile acids. wikipedia.org

While GNOE is recognized as a precursor, the direct pathway from GNOE to OEA involves the deacylation of NAPE to form glycerophospho-N-acyl ethanolamine, which is then cleaved by a phosphodiesterase to yield the N-acyl ethanolamine. semanticscholar.org

Receptor-Mediated Signaling Mechanisms of Oleoyl Ethanolamide (OEA)

OEA exerts its physiological effects primarily through interactions with various cellular receptors. Unlike the endocannabinoid anandamide (B1667382), OEA's actions are independent of the cannabinoid pathway. wikipedia.org

A primary mechanism of OEA's action is its role as a potent endogenous agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). apexbt.comnih.govwikipedia.org PPARα is a ligand-activated transcription factor belonging to the nuclear receptor superfamily, which plays a critical role in the regulation of lipid and glucose metabolism. apexbt.complos.org OEA activates PPARα with a high affinity, exhibiting an EC50 value of approximately 120 nM in transactivation assays. apexbt.comcaymanchem.com This activation is more potent than that of other natural ligands like oleic acid. nih.gov The effects of OEA on food intake and body weight are largely dependent on PPARα activation, as these effects are absent in mice lacking this receptor. nih.gov

Through its activation of PPARα, OEA plays a significant role in maintaining lipid homeostasis. frontiersin.org It helps to regulate the levels of circulating lipids by promoting their uptake and utilization in tissues such as the liver and skeletal muscle. apexbt.com Research in animal models has demonstrated that OEA can lower plasma lipid levels and reduce lipid accumulation in the liver. nih.govfrontiersin.org This effect is particularly relevant in the context of metabolic disorders characterized by dyslipidemia. nih.gov The ability of OEA to modulate lipid profiles is a direct consequence of its PPARα-mediated effects on genes controlling lipid metabolism. plos.org

Key Receptor Interactions of Oleoyl Ethanolamide (OEA)
ReceptorTypePrimary Function in OEA SignalingReference
PPARαNuclear ReceptorRegulation of lipid metabolism, fatty acid oxidation, and energy homeostasis. apexbt.comnih.gov
GPR119G Protein-Coupled ReceptorImplicated in glucose homeostasis and satiety signaling. wikipedia.orgnih.gov
TRPV1Ion ChannelInvolved in sensory nerve excitation and satiety signals. nih.govnih.gov

In addition to PPARα, OEA interacts with other receptors that contribute to its physiological effects.

GPR119: OEA has been identified as an endogenous ligand for the G protein-coupled receptor 119 (GPR119). wikipedia.orgnih.gov GPR119 is expressed in the pancreas and gastrointestinal tract and is involved in the regulation of glucose homeostasis. researchgate.netmdpi.com The activation of GPR119 by OEA is thought to contribute to its effects on satiety and metabolism. researchgate.net

TRPV1: OEA also interacts with the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel, which is a non-selective cation channel involved in detecting a variety of physical and chemical stimuli. nih.govnih.gov Activation of TRPV1 on sensory nerves by OEA is believed to play a role in transmitting satiety signals from the gut to the brain. nih.govproquest.com However, some studies suggest that certain cytoprotective effects of OEA may not be mediated by TRPV1. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

Modulation of Membrane Dynamics and Cellular Interactions

As an amphipathic molecule, OEA, along with its precursor oleic acid, can be incorporated into biological membranes. mdpi.com This integration into the phospholipid bilayer can alter the physical properties of the membrane, including its fluidity, curvature, and the organization of lipid microdomains. mdpi.com These changes in membrane dynamics are critical for the function of embedded proteins, such as ion channels and receptors. mdpi.comnih.gov

The incorporation of oleic acid derivatives can influence lipid-lipid and lipid-protein interactions, thereby remodeling the membrane's biophysical landscape. mdpi.com For instance, oleic acid can promote the formation of non-bilayer lipid structures, which are important for processes like membrane fusion and fission. mdpi.com By modulating the membrane environment, GNOE and its derivatives can indirectly influence a wide range of cellular processes that are dependent on membrane integrity and dynamics, including cellular signaling and intercellular communication. creative-proteomics.comethz.ch

Summary of OEA's Effects on Metabolism
Metabolic ProcessEffect of OEAUnderlying MechanismReference
Fatty Acid UptakeStimulationIncreased expression of FAT/CD36 via PPARα. nih.govnih.gov
Fatty Acid OxidationEnhancementActivation of PPARα and upregulation of oxidative genes. apexbt.comontosight.ai
LipolysisStimulationPPARα-mediated gene expression changes. wikipedia.org
Lipid Accumulation (Liver)ReductionIncreased fatty acid oxidation and reduced lipid synthesis. nih.govfrontiersin.org

Membrane Integration and Amphiphilic Properties

Glycerophospho-N-Oleoyl Ethanolamine is a member of the glycerophosphoethanolamine (B1239297) class of lipids. nih.gov Its molecular structure inherently confers amphiphilic properties, consisting of a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. The head group is composed of a glycerol (B35011) molecule linked to a phosphate (B84403) group, which is in turn esterified to an ethanolamine moiety. The hydrophobic portion is characterized by the oleoyl group, a monounsaturated fatty acid chain.

This dual nature dictates its integration into cellular membranes. Like other phospholipids, GFOE orients itself within the lipid bilayer, with its hydrophilic head facing the aqueous environments inside and outside the cell, and its hydrophobic tail embedded within the non-polar interior of the membrane. This fundamental characteristic allows it to become a structural component of cellular membranes, contributing to the barrier function that separates cellular contents from the external environment. Its presence as an N-acyl phosphatidylethanolamine (NAPE) signifies its role not just as a structural lipid but also as an important intermediary in the biosynthesis of signaling molecules. wikipedia.org

Influence on Membrane Permeability and Fluidity

The integration of GFOE and related N-acyl phosphatidylethanolamines (NAPEs) into the cell membrane can influence its physical properties, such as permeability and fluidity. Phosphatidylethanolamines (PE) are recognized as key regulators of membrane fluidity, with the ability to increase the rigidity and thickness of the bilayer. nih.govnih.gov The specific composition of the acyl chains is a critical determinant of these effects.

Studies on liposomes have shown that incorporating NAPEs with saturated acyl chains can increase the phase transition temperature of the membrane, suggesting a decrease in fluidity. regionh.dk Conversely, modifications to the PE molecule can lead to an increase in the fluidity of the lipid membrane. mdpi.com The presence of the monounsaturated oleoyl chain in GFOE likely imparts specific characteristics to the membrane, balancing the ordering effect of the phosphatidylethanolamine head group with the disordering effect of the kinked unsaturated tail. This balance is crucial for maintaining optimal membrane integrity and function, which is essential for processes like protein function and cellular signaling.

Regulation of Physiological Processes

Appetite and Energy Homeostasis Regulation

The conversion of GFOE to OEA is a key event in the regulation of feeding and energy balance. OEA is synthesized in the proximal small intestine in response to the ingestion of dietary fats. nih.govnih.govresearchgate.net It functions as a powerful satiety signal, reducing food intake primarily by delaying the initiation of meals and increasing the interval between them. nih.govgrantome.com

Involvement in Inflammatory Processes

OEA, derived from GFOE, exhibits significant anti-inflammatory properties. nih.govfrontiersin.orgfrontiersin.org Its primary mechanism of action involves the activation of PPAR-α, which plays a pivotal role in downregulating inflammatory responses. nih.gov PPAR-α activation by OEA interferes with pro-inflammatory signaling cascades, most notably the NF-κB pathway. researchgate.netfrontiersin.org

Research has demonstrated that OEA can suppress the expression of key inflammatory molecules, including:

Pro-inflammatory Cytokines: It reduces the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netnih.gov

Adhesion Molecules: It inhibits the expression of VCAM-1 and ICAM-1, which are involved in leukocyte adhesion during inflammation. nih.gov

Enzymes: It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). drugbank.comfrontiersin.org

These actions collectively suggest that the GFOE-OEA pathway constitutes an endogenous mechanism to counteract excessive inflammation.

Contributions to Neurobiological Functions

The physiological effects of OEA extend deeply into neurobiology, primarily through its function as a gut-brain signaling molecule. Upon its release from the small intestine, OEA does not readily cross the blood-brain barrier but instead activates primary afferent neurons of the vagus nerve, which project to the nucleus of the solitary tract in the brainstem. nih.govpnas.org

This peripheral signal subsequently engages central neurotransmitter systems to regulate feeding behavior. OEA administration leads to the activation of specific brain regions, including the paraventricular and supraoptic nuclei of the hypothalamus. frontiersin.org This activation stimulates central oxytocinergic and histaminergic pathways, which are crucial for mediating its satiety effects. pnas.org Furthermore, OEA has been shown to possess neuroprotective and anti-inflammatory capabilities within the central nervous system, blocking alcohol-induced neuroinflammation by inhibiting the TLR4-mediated pro-inflammatory cascade in the frontal cortex of rodents. frontiersin.orgtandfonline.com

Metabolic Control Beyond Adiposity

This compound (GPOE) is a precursor to the bioactive lipid amide Oleoylethanolamide (OEA). wikipedia.org Much of the understanding of GPOE's physiological role in metabolic control, beyond its influence on adiposity, is derived from the actions of its derivative, OEA. OEA is recognized for its role in modulating feeding and energy homeostasis, primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov This nuclear receptor is a key regulator of lipid metabolism, particularly in the liver. nih.gov OEA's influence extends to various aspects of metabolic health, including glucose metabolism, insulin (B600854) sensitivity, and the metabolic functions of the liver and skeletal muscle.

Impact on Glucose Metabolism and Insulin Sensitivity

OEA has demonstrated significant effects on glycemic control and insulin sensitivity. Clinical research has shown that OEA supplementation can lead to notable improvements in individuals with prediabetes. nih.govmedicaldialogues.innih.gov One study found that daily supplementation with 125 mg of OEA for 8 weeks resulted in a significant reduction in blood sugar, insulin levels, and insulin resistance. nih.govmedicaldialogues.innih.gov These findings suggest that OEA may play a crucial role in managing conditions characterized by impaired glucose homeostasis. medicaldialogues.in

The mechanisms underlying these effects are multifaceted. OEA is thought to enhance insulin sensitivity through its interaction with PPAR-α, which in turn can influence glucose uptake and utilization in tissues like muscle and liver. frontiersin.org Furthermore, OEA may modulate the secretion of incretins like glucagon-like peptide-1 (GLP-1), which are crucial for post-prandial glucose control. youtube.com

A randomized controlled trial investigating the effects of OEA supplementation in prediabetic individuals yielded the following results:

ParameterOEA Group (Change)Placebo Group (Change)P-value
Fasting Blood SugarSignificant ReductionNo Significant Change<0.05
InsulinSignificant ReductionNo Significant Change<0.05
Insulin Resistance (HOMA-IR)Significant ReductionNo Significant Change<0.05
HbA1cSignificant ReductionNo Significant Change<0.05
C-reactive protein (CRP)Significant ReductionNo Significant Change<0.05

Data from a randomized controlled trial on the effects of OEA supplementation in prediabetic individuals. nih.govnih.gov

Modulation of Hepatic Metabolism

The liver is a central organ in metabolic regulation, and OEA has been shown to exert significant influence on its functions. OEA's activation of PPAR-α in hepatocytes stimulates fatty acid oxidation and reduces lipid accumulation, which is a key factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD). frontiersin.orgmdpi.com

Research in animal models has demonstrated that OEA treatment can decrease hepatic triacylglycerol levels. nih.gov This is achieved by downregulating the expression and activity of key enzymes involved in the synthesis of fatty acids and triacylglycerols, such as acetyl-CoA carboxylase, fatty acid synthase, and diacylglycerol acyltransferase. nih.gov Furthermore, OEA has been found to reduce the expression of SREBP-1, a major transcription factor that promotes lipogenesis. nih.gov

In addition to its effects on lipid metabolism, OEA also impacts hepatic glucose metabolism. It has been shown to promote glycogen (B147801) synthesis and suppress gluconeogenesis in mouse primary hepatocytes and liver tissue. nih.gov This anti-hyperglycemic effect appears to be mediated through the activation of the LKB1/AMPK signaling pathway, independently of PPAR-α. nih.gov

Influence on Skeletal Muscle Metabolism

Mechanistic Insights into Pathophysiological Involvement

Dysregulation in Lipid Metabolism Disorders

The intricate balance of lipid metabolism is crucial for maintaining energy homeostasis. GPL-OEA and OEA are key players in this regulatory network, and their dysfunction can contribute to the development of lipid-related disorders.

Recent research has shed light on the function of the enzyme alpha/beta hydrolase domain-containing protein 4 (ABHD4) in adipocyte biology. ABHD4 is involved in the metabolic pathway of N-acyl phosphatidylethanolamines (NAPEs), which are precursors to N-acylethanolamines (NAEs) like OEA. Specifically, ABHD4 catalyzes the deacylation of NAPE to produce glycerophospho-N-acyl ethanolamine (B43304) (GP-NAE), a step in the biosynthesis of NAEs.

In a study utilizing a 3T3-L1 pre-adipocyte cell line, the knockout of the Abhd4 gene was shown to increase adipogenesis and lipid accumulation during adipogenic stimulation. nih.gov This finding suggests that ABHD4 plays a regulatory role in adipocyte differentiation in vitro. nih.gov The increased lipid accumulation in the absence of ABHD4 indicates that this enzyme may act as a negative regulator of adipogenesis. While the in vivo effects in mice did not show significant differences in adiposity, the in vitro data points to a clear role for ABHD4 in the cellular processes of fat cell development and lipid storage. nih.gov

Table 1: Impact of ABHD4 Knockout on Adipocyte Differentiation in vitro
Experimental ConditionKey FindingImplication
Abhd4 Knockout (KO) in 3T3-L1 pre-adipocytesIncreased adipogenesis and lipid accumulationABHD4 may act as a negative regulator of adipocyte differentiation and lipid storage in a cellular context.

OEA, derived from GPL-OEA, is a critical signaling molecule in the regulation of food intake and energy balance. It acts as an endogenous agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a major role in lipid metabolism. apexbt.comwikipedia.org OEA is produced in the small intestine in response to dietary fats and induces satiety, thereby reducing food intake. escholarship.orgnih.gov

Dysfunction in OEA signaling has been strongly implicated in overweight and obesity. For instance, a mouse model of Prader-Willi syndrome, a genetic disorder characterized by hyperphagia and obesity, exhibited marked changes in OEA signaling. escholarship.org These mice showed increased meal size and duration, indicative of a defect in satiation mechanisms. escholarship.org Furthermore, chronic consumption of high-fat diets has been shown to reduce the production of OEA in the intestines, potentially leading to impaired satiety signaling and contributing to overeating and weight gain. nih.gov

Conversely, supplementation with OEA has shown potential in mitigating cardiometabolic disruptions associated with obesity. nih.govfrontiersin.org Studies have demonstrated that OEA can help improve glycemic control, promote weight loss, and reduce fat mass. frontiersin.org These effects are thought to be mediated through the activation of PPAR-α, which in turn modulates the expression of genes involved in fatty acid uptake and oxidation. physiology.org

Table 2: OEA Signaling in Overweight and Obesity
ConditionObserved OEA Signaling DysfunctionPathophysiological Consequence
Prader-Willi Syndrome (mouse model)Marked changes in OEA signalingHyperphagia due to impaired satiation
Chronic High-Fat DietReduced intestinal OEA productionImpaired satiety signaling, potential for overeating

Alterations in Endocannabinoid System Dynamics in Disease States

GPL-OEA is a precursor to OEA, which is considered an endocannabinoid-like compound. caymanchem.comscbt.com While OEA does not bind to the classical cannabinoid receptors (CB1 and CB2) with high affinity, it is part of the broader N-acylethanolamine family, which includes the endocannabinoid anandamide (B1667382). mdpi.comresearchgate.net The endocannabinoid system (ECS) is a complex signaling network involved in regulating a multitude of physiological processes, and its dysregulation has been linked to various diseases. nih.govnih.govmdpi.com

Alterations in the levels of NAEs, including OEA, have been observed in several pathological conditions. For example, dysregulation of the ECS has been documented in neuropsychiatric and neurodevelopmental disorders. nih.govnih.gov In the context of substance use disorders, plasma levels of OEA have been found to be altered. researchgate.net These findings suggest that the metabolic pathways leading to the formation of OEA from precursors like GPL-OEA are sensitive to disease states and may contribute to their pathophysiology. The interplay between OEA and other components of the ECS is an active area of research, with the potential to uncover new therapeutic targets for a range of disorders.

Identification as a Metabolite Biomarker in Specific Conditions (e.g., Bicuspid Aortic Valve)

The search for reliable biomarkers for the early detection and risk stratification of diseases is a major focus of clinical research. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, has emerged as a powerful tool in this endeavor. GPL-OEA has been identified as a potential metabolite biomarker for Bicuspid Aortic Valve (BAV), the most common congenital heart defect. nih.gov

In a study analyzing serum metabolites, the concentration levels of Glycerophospho-N-Oleoyl Ethanolamine, along with another monoglyceride, were used to construct a predictive model for BAV. nih.gov This model demonstrated a high area under the curve (AUC) value, indicating good predictive accuracy. The use of serum-based metabolomic profiling, including the measurement of GPL-OEA, could serve as a non-invasive tool for screening large populations for BAV. nih.gov The identification of GPL-OEA as a biomarker highlights its potential involvement in the underlying pathophysiology of BAV, although the precise mechanisms remain to be elucidated.

Table 3: GPL-OEA as a Biomarker for Bicuspid Aortic Valve
BiomarkerConditionSample TypeKey Finding
This compound (GPL-OEA)Bicuspid Aortic Valve (BAV)SerumConcentration levels used to construct a predictive model with high accuracy for BAV.

Perspectives and Future Directions in Glycerophospho N Oleoyl Ethanolamine Research

Elucidation of Uncharacterized Enzymatic Regulators

The biosynthesis of N-acylethanolamines (NAEs) like OEA was initially thought to proceed via a straightforward two-step pathway: N-acylation of phosphatidylethanolamine (B1630911) (PE) to form N-acylphosphatidylethanolamine (NAPE), followed by the hydrolysis of NAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) to yield the NAE. nih.govnih.govwikipedia.org However, studies using NAPE-PLD knockout mice revealed that while the levels of some saturated NAEs were reduced, the concentrations of polyunsaturated NAEs, including the endocannabinoid anandamide (B1667382), remained largely unchanged. nih.gov This pivotal finding demonstrated the existence of alternative, NAPE-PLD-independent biosynthetic pathways, pointing toward a cohort of yet-uncharacterized enzymatic regulators.

One significant alternative route proceeds through the formation of glycerophospho-N-acyl ethanolamine (B43304) intermediates, including GP-OEA. nih.gov This pathway involves the hydrolysis of NAPE by other enzymes to generate GP-OEA, which is then cleaved by a phosphodiesterase to release OEA. nih.govnih.gov Research has identified alpha/beta-hydrolase 4 (Abh4) as a key enzyme in this alternative pathway, functioning as a lysophospholipase that selectively hydrolyzes NAPEs and lysoNAPEs. nih.gov

Furthermore, the initial step of NAPE synthesis itself is an area of active investigation. The enzymes responsible, N-acyltransferases, remained poorly characterized for a long time. Recent discoveries have identified the phospholipase A/acyltransferase (PLA/AT) family, also known as the HRAS-like suppressor (HRASLS) family, as possessing the Ca2+-independent N-acyltransferase activity required to produce NAPE. nih.govnih.govmdpi.com

Future research must focus on:

Identifying the specific phosphodiesterases responsible for converting GP-OEA into OEA in different tissues and cellular compartments.

Characterizing other potential hydrolases , aside from Abh4, that can generate GP-OEA from NAPE.

Understanding the regulatory mechanisms that determine which biosynthetic pathway (NAPE-PLD-dependent vs. independent) is dominant under specific physiological or pathological conditions.

Enzyme FamilySpecific Enzyme(s)Role in GP-OEA/OEA MetabolismStatus
N-Acyltransferases PLA/AT (HRASLS) familyCatalyze the formation of NAPE, the precursor to GP-OEA.Recently Characterized
Hydrolases Alpha/beta-hydrolase 4 (Abh4)Hydrolyzes NAPE to generate GP-OEA in an alternative pathway.Identified
Phospholipases NAPE-PLDBypassed in the alternative pathway that generates GP-OEA.Well-Characterized
Phosphodiesterases Currently UnspecifiedCatalyze the final conversion of GP-OEA to OEA.Uncharacterized

Comprehensive Mapping of Downstream Signaling Cascades

Upon its conversion from GP-OEA, oleoylethanolamide (OEA) exerts its biological effects by interacting with multiple molecular targets. While its action as a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) is well-established, a comprehensive understanding of OEA's signaling network reveals a more intricate picture involving other receptors and pathways. nih.govresearchgate.net

PPAR-α: This is the most studied downstream target of OEA. Activation of PPAR-α, a key regulator of lipid metabolism, mediates OEA's effects on satiety, fatty acid oxidation, and body weight management. nih.govnih.govnih.gov

G Protein-Coupled Receptor 119 (GPR119): OEA is an endogenous ligand for GPR119, a receptor primarily expressed in pancreatic β-cells and intestinal L-cells. nih.govmdpi.comcell.com The OEA-GPR119 signaling cascade involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govoup.com This pathway is crucial for promoting glucose-dependent insulin (B600854) secretion and the release of glucagon-like peptide-1 (GLP-1), highlighting a role for OEA in glucose homeostasis. mdpi.comnih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): OEA directly activates TRPV1, the capsaicin receptor, which is a non-selective cation channel involved in pain and temperature sensation. nih.govnih.govnih.gov This activation occurs on vagal sensory neurons and is dependent on protein kinase C (PKC). nih.gov The OEA-TRPV1 pathway is implicated in the rapid, short-term reduction of food intake and may also contribute to visceral pain signaling. nih.govresearchgate.net

Future investigations should aim to:

Map the crosstalk between PPAR-α, GPR119, and TRPV1 signaling pathways upon OEA stimulation.

Identify novel downstream effectors and gene targets regulated by OEA in different cell types.

Explore potential OEA receptors or binding proteins that have not yet been identified.

Receptor TargetSignaling MechanismKey Downstream Effects
PPAR-α Nuclear receptor activation, gene transcription modulationRegulation of lipid metabolism, fat oxidation, long-term satiety. nih.govnih.govnih.gov
GPR119 Gαs-coupling, increased intracellular cAMPGLP-1 secretion, glucose-dependent insulin release. nih.govmdpi.comnih.gov
TRPV1 Direct channel activation (PKC-dependent)Excitation of vagal sensory neurons, short-term feeding inhibition, visceral pain modulation. nih.govnih.gov

Investigating Context-Dependent Physiological Roles Beyond Established Functions

The established functions of the GP-OEA/OEA axis are primarily centered on the regulation of appetite and energy metabolism. However, the discovery of its diverse signaling cascades suggests a broader, context-dependent physiological relevance. The activation of different receptors in various tissues likely underlies a range of functions beyond metabolic control. nih.gov

Emerging research points to several novel roles for OEA:

Inflammation and Immunity: OEA exhibits anti-inflammatory properties, partly through the activation of PPAR-α, which can negatively regulate inflammatory pathways like NF-κB. researchgate.net Its interaction with TRPV1 also suggests a role in neurogenic inflammation.

Neuroprotection and Cognition: As NAEs are abundant in the central nervous system, there is growing interest in their role in brain function. OEA may offer neuroprotective effects by modulating lipid metabolism and reducing oxidative stress. researchgate.netnanobles.com

Pain Modulation: Through its action on TRPV1 and potentially other pathways, OEA is involved in the perception and modulation of pain, particularly visceral pain. nih.govresearchgate.net

Bone and Skin Homeostasis: The expression of GPR119 in bone and skin tissues suggests that OEA could play a role in regulating bone biology and sebocyte differentiation. mdpi.com

Cardioprotection: OEA has been shown to protect against doxorubicin-induced cardiotoxicity by alleviating oxidative stress and apoptosis, an effect mediated through the TRPV1 and PI3K/Akt signaling pathway. researchgate.net

Future research in this area should focus on elucidating how the synthesis of GP-OEA and its conversion to OEA are regulated in different tissues (e.g., brain, liver, skin) during various physiological states (e.g., inflammation, injury, stress) to understand these context-dependent functions fully.

Development of Novel Research Tools and Methodologies for Lipidomics

Progress in understanding the complex biology of GP-OEA and other N-acylphosphatidylethanolamines (NAPEs) is intrinsically linked to advancements in analytical chemistry. The low abundance of these lipids in complex biological matrices presents a significant analytical challenge. nih.govnih.gov

Current methodologies rely heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov Key techniques include:

Sample Preparation: A combination of liquid-liquid extraction and solid-phase extraction (SPE) is used to isolate and enrich NAPEs from complex samples like brain tissue. nih.gov

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are employed to separate different NAPE molecular species. researchgate.net

Mass Spectrometric Detection: High-resolution mass spectrometry (e.g., Orbitrap FTMS) and multistage tandem mass spectrometry (MS³) are critical for the precise identification and structural characterization of NAPE species, allowing for the differentiation of isomers. researchgate.net

The future of lipidomics in this field is moving towards developing more sensitive, high-throughput, and comprehensive analytical platforms. Novel research tools and methodologies on the horizon include:

Nanoparticle-Assisted Strategies: The use of nanoparticles with high surface area and tunable chemistry can enhance sample pretreatment, selective enrichment, and ionization efficiency, thereby improving the sensitivity of MS-based detection. nih.gov

Advanced Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the ion's shape and size, which is invaluable for resolving isomeric and isobaric lipid species that are indistinguishable by conventional MS alone. researchgate.netlabcompare.com

Improved Bioinformatic Tools: The development of open-source programs and sophisticated algorithms for the automated assignment and quantification of complex lipids like glycosyl inositol phospho ceramides (GIPCs) from raw MS data will accelerate research. mdpi-res.com

These advanced analytical tools will be indispensable for accurately quantifying fluctuations in GP-OEA levels and mapping its metabolic fate across different biological contexts, ultimately providing deeper insights into its regulatory roles.

Q & A

What is the biosynthetic pathway of Oleoyl Ethanolamide (OEA) from GPEA, and how can researchers experimentally validate this pathway?

GPEA acts as a precursor to OEA through enzymatic hydrolysis mediated by glycerophosphodiesterase 1 (GDE1). This reaction releases OEA and glycerol-3-phosphate (Equation 1). To validate this pathway, researchers can:

  • Knockdown/knockout models : Use GDE1-deficient cell lines or animal models to observe reduced OEA levels .
  • Enzyme assays : Incubate GPEA with recombinant GDE1 and quantify OEA via LC-MS or ELISA .
  • Radiolabeled tracers : Track 14C^{14}\text{C}-labeled GPEA in tissue homogenates to confirm OEA production .

What methodologies are recommended for quantifying GPEA in biological samples, and what are the critical challenges?

Extraction : Use the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) to isolate lipids, followed by centrifugation to separate the chloroform layer containing GPEA .
Quantification :

  • LC-MS/MS : Employ reverse-phase chromatography with a C18 column and negative-ion mode for high sensitivity. Internal standards (e.g., deuterated GPEA) improve accuracy .
  • Challenges : Matrix effects in plasma, low endogenous concentrations (nM range), and isomer interference (e.g., other lysophosphatidylethanolamines) require optimized separation protocols .

How does OEA derived from GPEA regulate energy homeostasis, and what experimental models are used to study this?

OEA activates PPAR-α, promoting fatty acid oxidation and suppressing appetite. Key models include:

  • PPAR-α knockout mice : OEA’s anorexigenic effects are absent in these models, confirming receptor dependency .
  • Diet-induced obesity (DIO) models : Chronic OEA administration reduces adiposity and improves lipid profiles in rodents .
  • Electrophysiology : Measure OEA’s effects on vagal afferent neurons to study satiety signaling .

How can contradictory findings about OEA’s signaling mechanisms (e.g., PPAR-α-dependent vs. independent pathways) be resolved?

  • Pharmacological inhibitors : Co-administer PPAR-α antagonists (e.g., GW6471) to isolate receptor-independent effects .
  • Transcriptomic profiling : Compare gene expression in wild-type vs. PPAR-α knockout models after OEA treatment .
  • Cross-talk analysis : Investigate interactions with other receptors (e.g., TRPV1 or GPR119) using selective agonists/antagonists .

What are the best practices for designing a study on GPEA’s role in metabolic diseases (e.g., obesity, cardiovascular disorders)?

  • Disease models : Use high-fat-fed rodents or ApoE/^{-/-} mice for atherosclerosis studies .
  • Intervention strategies :
    • Acute vs. chronic dosing : Intraperitoneal GPEA administration (1–10 mg/kg) for acute effects; osmotic minipumps for sustained release .
    • Endpoint analyses : Measure plasma lipids, inflammatory cytokines (e.g., TNF-α), and tissue-specific OEA levels .
  • Controls : Include vehicle-treated groups and PPAR-α knockout cohorts to validate specificity .

What are the key considerations for studying GPEA metabolism in neurological disorders (e.g., Alzheimer’s disease)?

  • Blood-brain barrier (BBB) penetration : Assess GPEA’s bioavailability using in vitro BBB models (e.g., hCMEC/D3 cells) .
  • Neuroinflammation assays : Measure microglial activation (Iba1 staining) and amyloid-β levels in transgenic AD models treated with GPEA .
  • Behavioral tests : Evaluate cognitive improvements via Morris water maze or novel object recognition tests .

How can researchers address the instability of GPEA in experimental settings?

  • Storage : Aliquot and store at −80°C in anhydrous DMSO to prevent hydrolysis .
  • In vitro stability assays : Incubate GPEA in buffer (pH 7.4, 37°C) and monitor degradation via LC-MS over 24 hours .
  • Stabilizers : Add EDTA (1 mM) to chelate divalent cations that may catalyze degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.